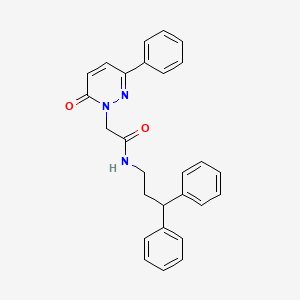

N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-(3,3-Diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a phenyl group at position 3 and an acetamide side chain linked to a diphenylpropyl moiety. Its synthesis involves multi-step reactions, including the use of sodium iodide and chlorotrimethylsilane in acetonitrile to introduce hydroxyl or nitro groups on the phenyl ring (Scheme 5 and 6 in ).

Properties

Molecular Formula |

C27H25N3O2 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C27H25N3O2/c31-26(20-30-27(32)17-16-25(29-30)23-14-8-3-9-15-23)28-19-18-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-17,24H,18-20H2,(H,28,31) |

InChI Key |

BPCOTOYQQLBJOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves several steps. One common approach is the condensation of 3,3-diphenylpropylamine with 6-oxo-3-phenylpyridazine-1(6H)-carboxylic acid.

Reaction Conditions: The reaction typically occurs under reflux conditions using suitable solvents (e.g., ethanol or dichloromethane) and acid catalysts (e.g., sulfuric acid).

Industrial Production: While not widely produced industrially, small-scale synthesis in research laboratories is feasible.

Chemical Reactions Analysis

Reactivity: N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various reactions

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve mild oxidants like hydrogen peroxide, while reduction could use reducing agents like lithium aluminum hydride.

Major Products: The major products depend on the specific reaction. For instance, reduction yields the alcohol derivative.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.

Biology and Medicine: Investigations focus on its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.

Industry: Although not widely used, it may find applications in specialized chemical processes.

Mechanism of Action

- The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.

- Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Pyridazinone-Acetamide Family

The compound belongs to a broader class of pyridazinone-linked acetamides, which exhibit structural variations influencing solubility, bioavailability, and target specificity. Key analogues include:

Key Observations :

- Substituent Effects: The hydroxyl (40005) and amino (40007) groups in improve water solubility compared to the methoxy group in Y041-0117, which may enhance membrane permeability.

Pharmacological Comparisons

While direct activity data for the target compound are absent, analogues with similar scaffolds demonstrate diverse bioactivities:

- Anticancer Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) show potent activity against HCT-1 and MCF-7 cancer cell lines (IC₅₀ < 10 µM). The diphenylpropyl group in the target compound may confer similar steric advantages for tumor-targeted interactions.

- Enzyme Inhibition: N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide () inhibits PRMT5-substrate adaptor interactions via its dichloropyridazinone moiety. The target compound lacks chlorine substituents, which may reduce its enzyme affinity.

- Antioxidant Potential: Coumarin-acetamide hybrids in exhibit superior antioxidant activity to ascorbic acid.

Key Research Findings and Gaps

- Activity Gaps: Unlike N-[2-(3-fluorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide (), which shows acetylcholinesterase inhibition, the target compound’s pyridazinone core lacks electron-withdrawing groups (e.g., dichloro in ), likely reducing its enzyme affinity.

- Pharmacokinetic Uncertainty: No data on absorption, metabolism, or toxicity are available for the target compound, unlike AMC3 (), which has documented FPR-modulating effects.

Biological Activity

N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

- Diphenylpropyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Pyridazinone Moiety : Implicated in various biological activities, particularly as an inhibitor of cyclooxygenases (COX).

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : Approximately 347.4 g/mol

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in:

- Antimicrobial Activity : Potential effectiveness against various bacterial strains.

- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings indicate:

- Inhibition of COX Enzymes : Similar compounds have shown inhibitory effects on COX-1 and COX-2, which are critical in the inflammatory response .

- Cell Cycle Arrest : Potential to induce apoptosis in cancer cells by disrupting cell cycle progression.

In Vitro Studies

Several studies have explored the biological activity of related pyridazine derivatives, providing insights into the expected behavior of this compound:

- Cyclooxygenase Inhibition :

| Compound | IC50 (nM) | COX Selectivity |

|---|---|---|

| 9a | 15.50 | High |

| 9b | 17.50 | High |

| Celecoxib | 17.79 | Moderate |

- Analgesic and Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the structure of pyridazine derivatives can significantly impact their biological activity. For instance:

- The presence of electron-donating groups enhances COX-2 inhibition.

- Variations in the acetamide functional group may alter solubility and bioavailability.

Future Directions

Further research is necessary to elucidate the specific mechanisms of action for this compound. Key areas for future investigation include:

- In Vivo Efficacy Studies : To assess therapeutic potential in animal models.

- Mechanistic Studies : To determine how the compound interacts with specific molecular targets.

- Clinical Trials : To evaluate safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.